

# crystal structure analysis of guanidinium phosphonates

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An In-depth Technical Guide to the Crystal Structure Analysis of Guanidinium Phosphonates

For Researchers, Scientists, and Drug Development Professionals

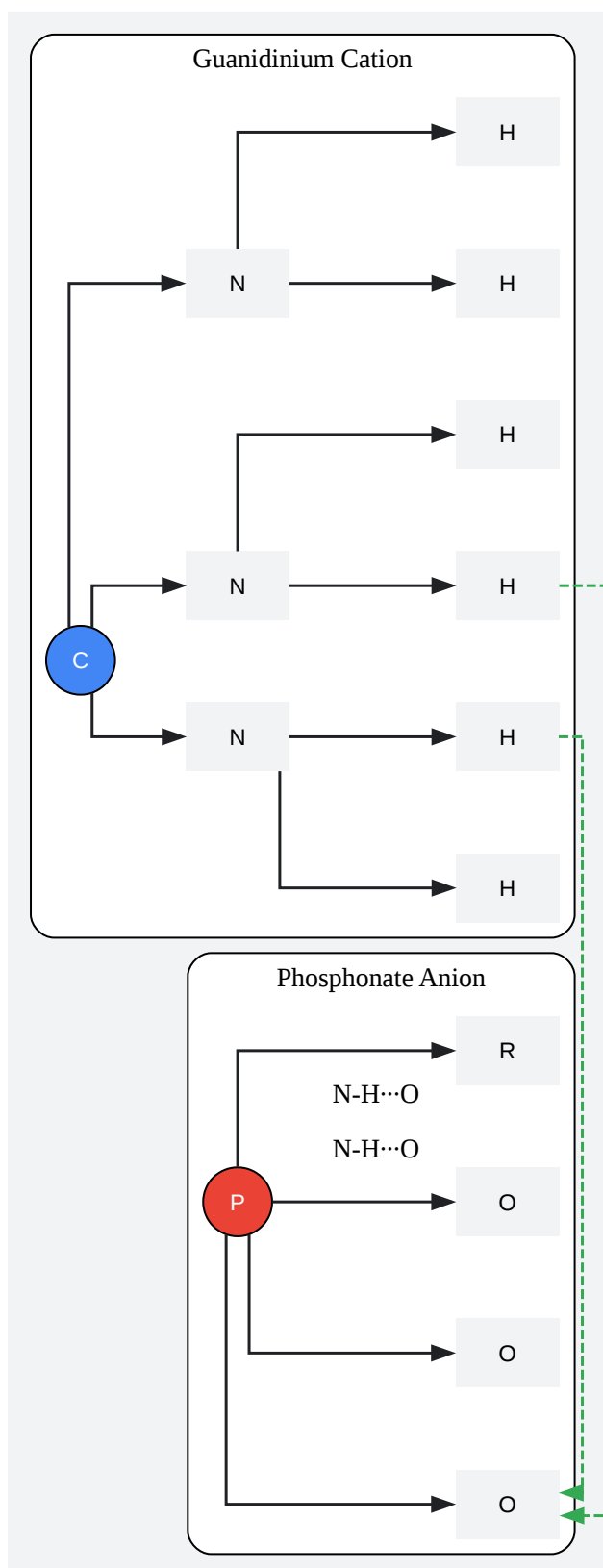
This guide provides a comprehensive overview of the principles, experimental methodologies, and structural characteristics of guanidinium phosphonates. The robust and highly directional hydrogen bonding between the guanidinium cation and the phosphonate anion makes this pairing a cornerstone of supramolecular chemistry and crystal engineering. Understanding these interactions at an atomic level is crucial for the rational design of new materials, including frameworks for guest encapsulation and systems relevant to biological processes.

## The Guanidinium-Phosphonate Supramolecular Synthon

The interaction between the planar, trigonal guanidinium cation  $[\text{C}(\text{NH}_2)_3]^+$  and the tetrahedral phosphonate anion  $[\text{R}-\text{PO}_3]^{2-}$  is a powerful and reliable motif in crystal engineering. The guanidinium ion's six N-H donors are perfectly positioned to form multiple charge-assisted hydrogen bonds with the oxygen acceptors of the phosphonate group.<sup>[1]</sup> This strong

interaction, often described as a supramolecular synthon, leads to the predictable formation of well-defined, stable crystalline solids.

The most common and stable interaction motif involves a pair of N-H...O hydrogen bonds between one guanidinium ion and a phosphonate oxygen, forming a characteristic R22(8) ring motif.<sup>[2]</sup> This fundamental building block directs the self-assembly of these components into higher-order structures, ranging from simple layered arrangements to complex three-dimensional frameworks and even supramolecular double-helices.<sup>[3][4]</sup>

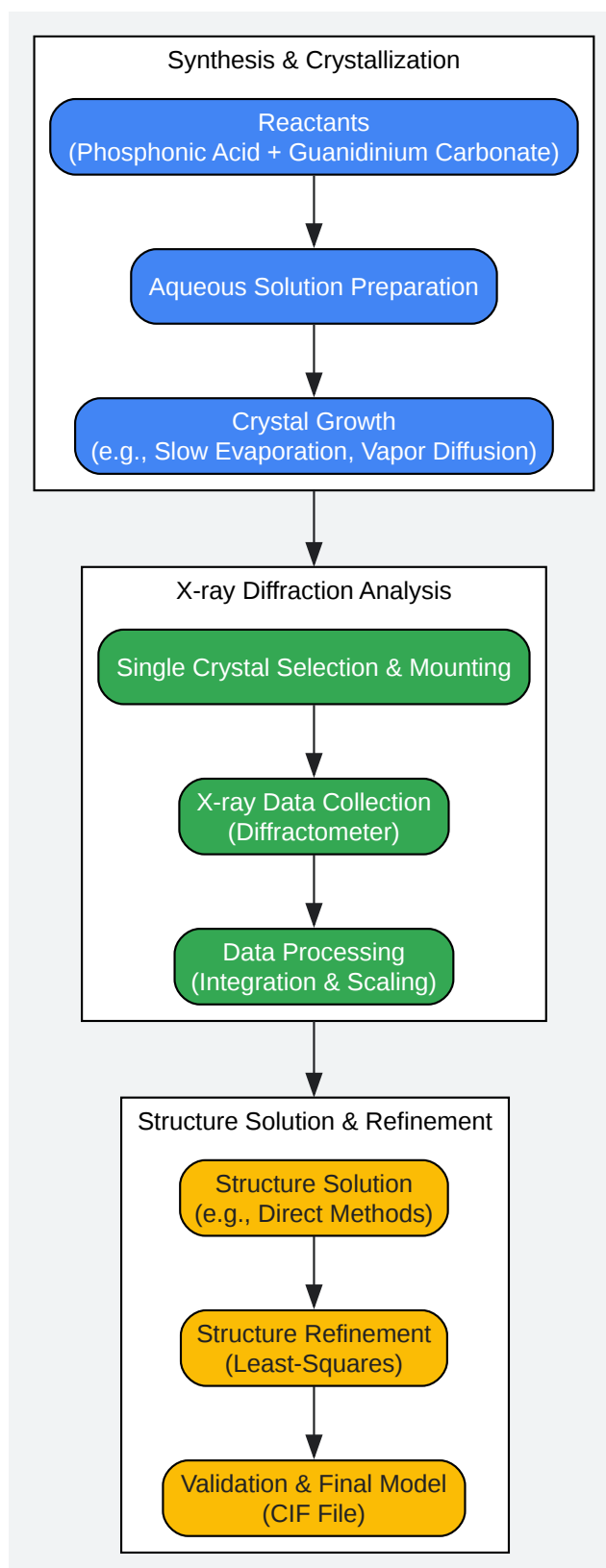


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Caption: The  $R^2_2(8)$  hydrogen bonding motif between guanidinium and phosphonate.

## Experimental Protocols

The analysis of guanidinium phosphonate crystal structures follows a well-defined workflow, from chemical synthesis to the final resolution of the atomic arrangement.



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Caption: General experimental workflow for crystal structure analysis.

## Synthesis and Crystallization

The synthesis of guanidinium phosphonate crystals is typically straightforward.

- **Preparation of Solution:** Stoichiometric amounts of the desired phosphonic acid (e.g., phenylphosphonic acid) and a guanidinium salt, commonly guanidinium carbonate  $[(C(NH_2)_3)_2CO_3]$ , are dissolved in an appropriate solvent, usually water or a water/alcohol mixture.<sup>[5][6]</sup> The reaction involves the neutralization of the acid by the basic guanidinium carbonate, releasing carbon dioxide.
- **Crystallization:** High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or vapor diffusion methods.
  - **Slow Evaporation:** The prepared aqueous solution is left undisturbed in a desiccator (e.g., over P4O10) to allow for the slow removal of the solvent over several days to weeks, promoting the formation of large, well-ordered crystals.<sup>[5]</sup>
  - **Vapor Diffusion:** An alternative involves precipitating the salt by adding a miscible non-solvent (like acetone) and then recrystallizing by slowly diffusing the vapor of the non-solvent into a solution of the salt in a water/methanol mixture.<sup>[6]</sup>

## Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.<sup>[7][8]</sup>

- **Crystal Mounting:** A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles.<sup>[8]</sup> The interaction of the X-rays with the crystal's electron clouds produces a diffraction pattern of spots, which are recorded by a detector.<sup>[9]</sup> Data is often collected at low temperatures (e.g., 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
- **Data Processing:** The collected diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are

integrated and corrected for experimental factors.

- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, typically using computational "direct methods" to determine the initial positions of the atoms. This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final result is a detailed model of the crystal structure, including precise bond lengths, bond angles, and the location of hydrogen bonds.

## Quantitative Crystal Structure Data

The following tables summarize crystallographic data for representative guanidinium phosphonate compounds, illustrating the common structural parameters.

Table 1: Crystallographic Data for Selected Guanidinium Phosphonates

Compound Name	Formula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	$\beta$ (°)	Z	Ref.
Guani dinium Phosp honate Aceton e Solvat e	(CH <sub>6</sub> N 3)2HP O3·(C H3)2C O	Orthor hombi c	P2121 21	18.06	9.658	9.561	90	4	[6]
Guani dinium Phenyl phosp honate Dihydr ate	(CH <sub>6</sub> N 3)2(C <sub>6</sub> H <sub>5</sub> PO 3)·2H <sub>2</sub> O	Monoc linic	Cc	18.51	7.586	12.48	121.6	4	[6]
Bis(gu anidini um) Trioxof luorop hosph ate	(CH <sub>6</sub> N 3)2(P O3F)	Orthor hombi c	Pca21 5	11.830 5	8.6508	9.0761	90	4	[5]

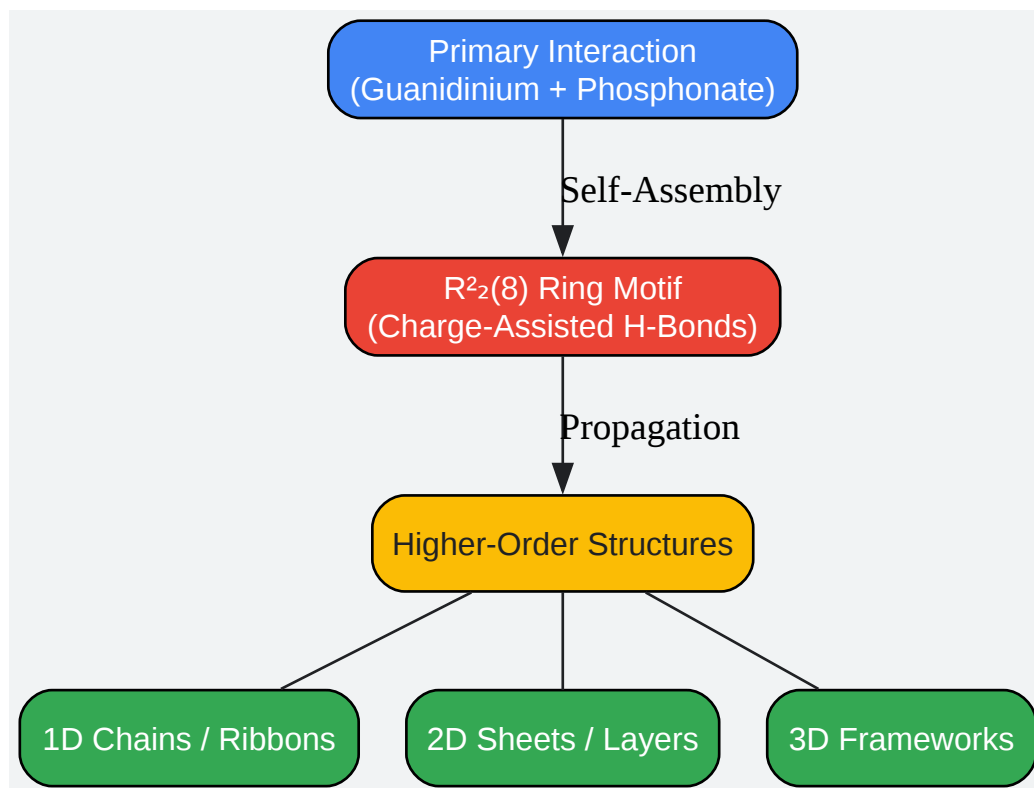
Z = number of formula units per unit cell.

Table 2: Selected Hydrogen Bond Geometries (Donor-H...Acceptor)

Compound	Donor (D)	Acceptor (A)	D...A Distance (Å)	D-H...A Angle (°)
Guanidinium Phosphonate Acetone Solvate[6]	N-H	O (Phosphonate)	2.78 - 3.10	Not specified
Guanidinium Phenylphosphonate Dihydrate[6]	N-H	O (Phosphonate)	2.82 - 3.09	Not specified
Guanidinium Phenylphosphonate Dihydrate[6]	N-H	O (Water)	2.83 - 2.97	Not specified
Bis(guanidinium) Trioxofluorophosphate[5]	N-H	O (Phosphate)	2.83 - 3.16	145 - 175

## Structural Analysis: From Motifs to Frameworks

The analysis of guanidinium phosphonate crystal structures reveals a hierarchical organization, where primary hydrogen bonding interactions give rise to complex supramolecular architectures.



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Caption: Hierarchical self-assembly in guanidinium phosphonate crystals.

## The Primary R<sub>22</sub>(8) Motif

The dominant structural feature is the formation of cyclic R<sub>22</sub>(8) hydrogen-bonded motifs.<sup>[2]</sup> In this arrangement, two N-H groups from a single guanidinium cation interact with two oxygen atoms of a phosphonate anion. This creates a robust, planar eight-membered ring that serves as the fundamental building block for the extended crystal lattice.

## Supramolecular Architectures

The orientation and interconnection of these primary motifs dictate the overall crystal architecture.

- **Layered Structures:** Guanidinium and phosphonate ions often assemble into two-dimensional sheets or layers. These layers are held together by the strong in-plane R<sub>22</sub>(8) interactions. The organic 'R' groups of the phosphonate and any solvent molecules typically reside in the space between these layers.<sup>[4][6]</sup>

- Three-Dimensional Frameworks: When multifunctional phosphonates (e.g., diphosphonates or tetrakisphosphonates) are used, the hydrogen bonding network can extend in three dimensions.[4] This can create porous frameworks containing channels or cavities that are often filled with solvent molecules like water.[4][10] These frameworks are of significant interest for applications in guest inclusion and separation.

## Conclusion

The crystal structure analysis of guanidinium phosphonates provides fundamental insights into the principles of molecular recognition and self-assembly. The system is governed by strong, directional, and predictable charge-assisted hydrogen bonds, primarily the R22(8) motif. By employing standard synthesis, crystallization, and single-crystal X-ray diffraction techniques, researchers can elucidate the intricate supramolecular architectures of these compounds. This knowledge is paramount for the design of novel crystalline materials with tailored properties for applications in materials science, drug delivery, and catalysis.

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